molecular formula C23H22FN3O3S B2400895 1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203322-01-3

1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2400895
CAS No.: 1203322-01-3
M. Wt: 439.51
InChI Key: HAKHWAUEESTUAP-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic urea derivative featuring a fluorinated benzyl group and a tetrahydroquinoline scaffold modified with a phenylsulfonyl moiety. The compound’s structure combines a urea linker (-NH-C(=O)-NH-) with a 4-fluorobenzyl group and a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl substituent. This design is likely optimized for interactions with biological targets, such as enzymes or receptors, where the sulfonyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions, while the fluorine atom improves metabolic stability and lipophilicity . Urea derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and their role as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-[(4-fluorophenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c24-19-10-8-17(9-11-19)16-25-23(28)26-20-12-13-22-18(15-20)5-4-14-27(22)31(29,30)21-6-2-1-3-7-21/h1-3,6-13,15H,4-5,14,16H2,(H2,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKHWAUEESTUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors to form the tetrahydroquinoline ring.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached via nucleophilic substitution reactions, often using 4-fluorobenzyl chloride.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity against certain diseases and its role as a pharmacological agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use. Studies often focus on elucidating these interactions to better understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea This analog replaces the 4-fluorobenzyl group with a 4-chlorophenyl moiety. Chlorine, being larger and more electronegative than fluorine, may alter electronic effects and steric interactions at the binding site. Chlorinated analogs often exhibit stronger van der Waals interactions but may face higher metabolic clearance compared to fluorinated derivatives.
  • 1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea (BP 3125) This compound introduces a 4-isobutoxybenzyl group and a 1-methylpiperidin-4-yl substituent. The absence of a tetrahydroquinoline scaffold in this derivative highlights the importance of the sulfonyl-tetrahydroquinoline system in the parent compound’s activity .

Variations in the Heterocyclic Core

  • Triazine-Based Ureas (e.g., 1-(4-Methoxy-6-methyl-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)-phenylsulfonyl]-urea) Replacing the tetrahydroquinoline core with a triazine ring (as in ) shifts the electronic and steric profile. Triazines are rigid, planar systems that may favor intercalation or interaction with nucleic acids, whereas the tetrahydroquinoline in the parent compound provides a semi-flexible, bicyclic structure suitable for binding to hydrophobic enzyme pockets. The trifluoropropyl group in this analog could enhance metabolic resistance but reduce solubility .
  • Benzothiazole-Containing Analogs (e.g., Example 1 from ) Derivatives like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid replace the phenylsulfonyl group with a benzothiazole-thiazole system. Benzothiazoles are known for their fluorescence and DNA-binding properties, suggesting divergent biological applications compared to the sulfonyl-focused parent compound .

Functional Group Modifications

Compound Key Structural Features Inferred Properties
Target Compound 4-Fluorobenzyl, phenylsulfonyl-tetrahydroquinoline, urea linker Balanced lipophilicity, hydrogen-bonding capacity, potential enzyme inhibition
4-Chlorophenyl Analog () Chlorine substituent, phenylsulfonyl-tetrahydroquinoline Enhanced steric bulk, possible higher binding affinity but reduced metabolic stability
BP 3125 () Isobutoxybenzyl, methylpiperidine Increased lipophilicity, basicity; potential CNS penetration
Triazine-Based Urea () Triazine core, trifluoropropyl group Rigid structure, metabolic resistance, lower solubility

Research Findings and Implications

  • Pharmacological Potential: The parent compound’s sulfonyl-tetrahydroquinoline motif is critical for targeting enzymes like kinases or proteases, where the sulfonyl group may mimic phosphate or carboxylate groups. Fluorine’s electron-withdrawing effect likely stabilizes the molecule against oxidative metabolism .
  • SAR Insights: The tetrahydroquinoline scaffold’s flexibility allows conformational adaptation to binding sites, whereas rigid analogs (e.g., triazines) may prioritize selectivity over adaptability.
  • Knowledge Gaps: No direct pharmacological data (e.g., IC50, solubility) are available in the provided evidence. Further studies are needed to validate target engagement and pharmacokinetic profiles.

Biological Activity

1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H22FN3O3S
  • Molecular Weight : 439.5 g/mol
  • CAS Number : 1202993-28-9

The compound consists of a tetrahydroquinoline core linked to a phenylsulfonyl group and a fluorobenzyl moiety. This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound has been investigated for its effects on:

  • RORγt Inhibition : As an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), it plays a significant role in regulating Th17 cells, which are implicated in autoimmune diseases like psoriasis and rheumatoid arthritis .
  • Bioavailability : Studies have shown that derivatives of this compound exhibit enhanced bioavailability compared to other related compounds, making them promising candidates for oral administration in therapeutic settings .

Therapeutic Applications

This compound has been evaluated for its potential in treating various conditions:

  • Autoimmune Diseases : Research indicates that the compound effectively reduces symptoms associated with Th17-mediated autoimmune diseases in animal models. For instance, it demonstrated efficacy in treating psoriasis with lower doses compared to existing therapies .
  • Cancer Research : Preliminary studies suggest potential applications in oncology, particularly regarding its ability to inhibit tumor growth through modulation of specific signaling pathways.

Study 1: Efficacy in Autoimmune Models

In a study evaluating the effects of this compound on mouse models of rheumatoid arthritis, the compound was found to significantly reduce inflammation and joint damage. The study highlighted:

  • Dosage : Administered at varying doses over four weeks.
  • Results : Marked reduction in clinical scores and histopathological examination confirmed decreased synovial inflammation .

Study 2: Pharmacokinetics

A pharmacokinetic analysis revealed that the compound exhibited favorable absorption characteristics:

  • Bioavailability : Achieved 48.1% bioavailability in mice.
  • Metabolism : Identified key metabolic pathways that enhance its therapeutic profile while minimizing adverse effects .

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Parameter Value/Description
Molecular Weight439.5 g/mol
Bioavailability (mice)48.1%
Therapeutic ApplicationsAutoimmune diseases (e.g., psoriasis)
Mechanism of ActionRORγt inverse agonist
Efficacy in ModelsSignificant reduction in inflammation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via urea bond formation between a fluorobenzyl isocyanate derivative and a tetrahydroquinoline amine precursor. Key parameters include:

  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
  • Temperature : Reactions conducted at 50–80°C improve coupling efficiency while minimizing side reactions .
  • Catalysts : Use of triethylamine or 4-dimethylaminopyridine (DMAP) accelerates isocyanate-amine coupling .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, with yields typically ranging from 60% to 85% .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

  • Methodological Answer : Structural verification requires multi-technique analysis:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., fluorobenzyl protons at δ 4.3–4.5 ppm, sulfonyl group at δ 7.5–8.0 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~498.5 g/mol) .
  • X-ray crystallography : Resolves conformational details of the tetrahydroquinoline core and urea linkage .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial in vitro screens suggest:

  • Enzyme inhibition : The phenylsulfonyl group may inhibit kinases or proteases (IC50_{50} values in low micromolar range) .
  • Anticancer potential : Tetrahydroquinoline derivatives exhibit apoptosis induction in cancer cell lines (e.g., MDA-MB-231) via caspase-3 activation .
  • Assay design : Use fluorescence-based enzymatic assays (e.g., ATPase activity) and MTT viability tests for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

  • Methodological Answer : Systematic modifications include:

  • Fluorobenzyl substituents : Replace 4-fluoro with chloro or methoxy groups to assess electronic effects on target binding .
  • Tetrahydroquinoline core : Introduce methyl or oxo groups at position 2 to modulate ring flexibility and hydrophobicity .
  • Phenylsulfonyl moiety : Replace with heteroaryl sulfonamides (e.g., pyridinyl) to enhance solubility .
  • SAR validation : Use molecular docking (e.g., AutoDock Vina) paired with in vitro IC50_{50} comparisons .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC50_{50} values)?

  • Methodological Answer : Discrepancies may arise from:

  • Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and ATP concentrations in kinase assays .
  • Cell line variability : Use isogenic cell pairs (e.g., wild-type vs. mutant p53) to isolate compound-specific effects .
  • Compound purity : Re-test batches with ≥95% HPLC purity; impurities >2% can skew results .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .

Q. How can in vivo efficacy and pharmacokinetics (PK) be evaluated for this compound?

  • Methodological Answer :

  • Animal models : Use xenograft mice (e.g., HCT-116 colorectal tumors) for antitumor efficacy (dose range: 10–50 mg/kg/day) .
  • PK parameters :
  • Bioavailability : Administer orally and intravenously; calculate AUC ratios .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Tissue distribution : LC-MS/MS quantifies compound levels in plasma, liver, and tumors .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in treated animals .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Methodological Answer :

  • Off-target profiling : Use SwissTargetPrediction or PharmMapper to identify potential kinase or GPCR targets .
  • Toxicity prediction :
  • hERG inhibition : Patch-clamp assays or QSAR models (e.g., Derek Nexus) assess cardiac risk .
  • CYP inhibition : Fluorescent probes (e.g., P450-Glo) screen for interactions with CYP3A4/2D6 .
  • ADMET modeling : Tools like ADMETLab 2.0 estimate permeability (LogP) and solubility (LogS) .

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